Acetaminophen cysteine

Drug Metabolism Toxicokinetics Biomarker Validation

Acetaminophen cysteine (APAP-CYS) is the definitive analytical reference standard for LC-MS/MS quantification of acetaminophen protein adducts-the gold-standard biomarker for hepatotoxicity risk stratification. Unlike its glutathione or mercapturate analogs, only APAP-CYS enables accurate adduct measurement after proteolytic digestion. • Quantify APAP-CYS adducts with the clinically validated 1.1 μmol/L hepatotoxicity threshold • 11-fold dynamic range between therapeutic (0.1 μmol/L) and toxic concentrations • Essential for CYP-metabolite panels achieving ROC-AUC of 0.91 in overdose risk stratification

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
CAS No. 64014-06-8
Cat. No. B110347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen cysteine
CAS64014-06-8
SynonymsAA-cysteine
acetaminophen cysteine
paracetamol cysteine
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N
InChIInChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
InChIKeyZOZXXYPCOKGXOE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaminophen Cysteine: Structural and Metabolic Profile


Acetaminophen cysteine (CAS 64014-06-8), chemically designated as S-(4-acetamidophenyl)-L-cysteine, is an S-conjugate metabolite of acetaminophen (paracetamol) formed through glutathione conjugation and subsequent enzymatic processing of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) [1]. This compound is not a therapeutic agent but a critical toxicokinetic biomarker and analytical reference standard. Its primary utility lies in the quantification of acetaminophen protein adducts (APAP-CYS) in serum or plasma as a marker of acetaminophen exposure and hepatotoxicity [2]. As an S-conjugate (CHEBI:64987), it represents the penultimate step in the detoxification pathway prior to N-acetylation to the mercapturate [3].

Acetaminophen Cysteine: Why Substitution Fails


The acetaminophen cysteine conjugate (APAP-CYS) is not interchangeable with its immediate precursor, acetaminophen glutathione (APAP-GSH), or its downstream product, acetaminophen mercapturate (APAP-NAC), in analytical or biomarker applications. These three conjugates, while sequentially related in the mercapturate pathway, exhibit distinct molecular weights, chromatographic retention times, and biological fates. Specifically, APAP-CYS is the primary circulating metabolite after systemic release of APAP-GSH from the liver, with urinary excretion dominated by the cysteine conjugate rather than the glutathione form [1]. Substitution with APAP-NAC would misrepresent the extent of hepatic N-acetyltransferase activity and preclude accurate quantification of APAP protein adducts, which are specifically measured as APAP-CYS after proteolytic digestion [2]. Furthermore, the enzymatic conversion of APAP-GSH to APAP-CYS occurs at multiple extrahepatic sites with tissue-specific activity (e.g., fetal liver activity of 4.06 vs. adult 1.63 nmol/10 min/mg protein), making the cysteine conjugate a distinct endpoint for assessing the integrated activity of γ-glutamyltransferase and dipeptidases [3].

Acetaminophen Cysteine: Conjugate Differentiation


Cysteine Conjugate as Dominant Urinary Species

Intravenous administration of purified acetaminophen-glutathione (APAP-GSH) conjugate to bile duct-cannulated mice resulted in urinary excretion primarily as the cysteine conjugate, with no detectable glutathione conjugate in bile. An identical pattern was observed after direct IV administration of the purified cysteine conjugate [1]. This establishes APAP-CYS, not APAP-GSH, as the predominant systemic elimination form.

Drug Metabolism Toxicokinetics Biomarker Validation

Tissue-Specific Cysteine Conjugate Formation

Human fetal liver catalyzes the conversion of acetaminophen-glutathione (APAP-GSH) to the cysteine conjugate (APAP-CYS) at a rate of 4.06 ± 0.59 nmol/10 min/mg protein, which is 2.5-fold higher than the adult liver rate of 1.63 ± 0.42 nmol/10 min/mg protein [1]. This reaction is mediated by γ-glutamyltransferase and is essential for the formation of the measurable APAP-CYS biomarker.

Developmental Pharmacology Enzyme Kinetics In Vitro Metabolism

APAP-CYS as Hepatotoxicity Biomarker

Paracetamol protein adducts (PPA) are quantified specifically as paracetamol-cysteine (APAP-CYS) after proteolytic digestion. In a study of therapeutic dosing (4 g/day), median APAP-CYS concentrations plateaued at 0.1 μmol/L, while concentrations above 1.1 μmol/L are suggested as a marker of paracetamol-induced hepatotoxicity [1]. This 11-fold difference establishes a quantitative threshold for clinical decision-making.

Clinical Toxicology Biomarker Quantification Hepatotoxicity

Obesity-Induced Cysteine Conjugate Increase

In morbidly obese patients (median BMI 45.1 kg/m²) compared to non-obese controls (BMI 21.8 kg/m²), the AUC0-8h ratio of cysteine metabolites to acetaminophen was significantly higher (P = 0.010), and CYP2E1-mediated clearance (cysteine and mercapturate formation) increased with lean body weight (population mean 0.0185 L/min, P < 0.01) [1]. This results in earlier and higher peak concentrations of acetaminophen cysteine in obese individuals [1].

Pharmacokinetics Obesity CYP2E1 Activity

CYP-Metabolites for Liver Injury Prediction

In patients presenting with acetaminophen overdose, circulating CYP-metabolites (which include APAP-CYS) demonstrated an area under the ROC curve (ROC-AUC) of 0.91 (95% CI 0.83-0.98) for predicting acute liver injury (ALI), significantly outperforming alanine aminotransferase (ALT) with ROC-AUC 0.67 (0.50-0.84) and APAP concentration with ROC-AUC 0.50 (0.33-0.67) [1]. This enhanced performance was replicated in an independent validation cohort.

Clinical Toxicology ROC Analysis Predictive Biomarkers

Acetaminophen Cysteine: Application Scenarios


Protein Adduct Quantification for Hepatotoxicity

Use acetaminophen cysteine as the analytical reference standard for LC-MS/MS quantification of APAP protein adducts in serum or plasma. This application leverages the established threshold of 1.1 μmol/L for hepatotoxicity risk stratification and the 11-fold difference between therapeutic plateau (0.1 μmol/L) and toxic concentrations [1]. Substitution with glutathione or mercapturate conjugates is not analytically valid, as the adducts are specifically quantified as APAP-CYS after proteolytic digestion [1].

Cross-Species Pharmacokinetic Modeling

Employ acetaminophen cysteine as a key analyte in physiologically based pharmacokinetic (PBPK) models to predict hepatic concentrations of acetaminophen after oral dosing. Studies demonstrate that the area under the curve (AUC) of cysteinyl acetaminophen in plasma correlates with estimated hepatic acetaminophen concentrations across species, including humanized-liver mice, marmosets, minipigs, and humans [1]. This application requires authentic APAP-CYS standard for accurate quantification, as no other conjugate (e.g., glucuronide or sulfate) provides this specific correlation with hepatic exposure.

CYP2E1 Activity in Special Populations

Quantify APAP-CYS levels as a direct readout of CYP2E1-mediated oxidation of acetaminophen. This is particularly relevant in populations with altered CYP2E1 activity, such as morbidly obese patients, where cysteine and mercapturate formation clearance increases with lean body weight (population mean 0.0185 L/min, P < 0.01) [1]. Measurement of APAP-CYS, rather than total mercapturates, allows specific assessment of the penultimate detoxification step prior to N-acetylation, providing a more precise marker of CYP2E1 activity than the mercapturate alone [1].

Early Liver Injury Prediction Assay

Incorporate acetaminophen cysteine into a CYP-metabolite panel for early risk stratification of patients presenting with acetaminophen overdose. The ROC-AUC of 0.91 for CYP-metabolites (including APAP-CYS) at hospital presentation significantly outperforms ALT (0.67) and APAP concentration (0.50) [1]. This application demands high-purity APAP-CYS reference material for assay calibration and validation, as the predictive performance is contingent on accurate quantification of these specific metabolites [1].

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